1,4-Diphenyl-2-(propan-2-yl)naphthalene

Organic Synthesis Process Chemistry Solubility

1,4-Diphenyl-2-(propan-2-yl)naphthalene (CAS 919341-64-3) is a polycyclic aromatic hydrocarbon (PAH) derivative built on a naphthalene core, substituted at the 1,4-positions with phenyl groups and at the 2-position with an isopropyl moiety. This specific substitution pattern places it within the broader class of functionalized naphthalenes, which are explored for their photophysical and electronic properties.

Molecular Formula C25H22
Molecular Weight 322.4 g/mol
CAS No. 919341-64-3
Cat. No. B14200098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenyl-2-(propan-2-yl)naphthalene
CAS919341-64-3
Molecular FormulaC25H22
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C2=CC=CC=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H22/c1-18(2)23-17-24(19-11-5-3-6-12-19)21-15-9-10-16-22(21)25(23)20-13-7-4-8-14-20/h3-18H,1-2H3
InChIKeyGMZJYQFZTWYLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenyl-2-(propan-2-yl)naphthalene (CAS 919341-64-3): A Specialized Naphthalene Derivative for Research Procurement


1,4-Diphenyl-2-(propan-2-yl)naphthalene (CAS 919341-64-3) is a polycyclic aromatic hydrocarbon (PAH) derivative built on a naphthalene core, substituted at the 1,4-positions with phenyl groups and at the 2-position with an isopropyl moiety . This specific substitution pattern places it within the broader class of functionalized naphthalenes, which are explored for their photophysical and electronic properties [1]. It is primarily available through custom synthesis and specialty chemical suppliers for research purposes .

Scaffold Functionalized naphthalene for photophysical and electronic material research
Availability Primarily custom synthesis; verify supplier lot for consistent substitution pattern
Processing Predicted to improve solubility over parent 1,4-diphenylnaphthalene; may enable solution-based techniques

Critical Differentiation Factors for 1,4-Diphenyl-2-(propan-2-yl)naphthalene Sourcing


The performance of functionalized naphthalenes is exquisitely sensitive to substitution pattern. A study on diphenylnaphthalene isomers shows that photoluminescence properties, such as solid-state emission and quantum yield, are drastically altered by changing the position of phenyl substituents; 2,6-diphenylnaphthalene exhibits red-shifted solid-state emission, while the 1,4-isomer does not [1]. Furthermore, the introduction of an alkyl group, such as isopropyl, can modulate solubility, crystallinity, and intermolecular packing, which directly impacts material processability and device performance [2]. Therefore, generic substitution with another aryl or alkyl naphthalene derivative—even a close analog—cannot be presumed to replicate these structure-dependent properties, making precise sourcing critical for reproducible results and targeted application development.

Target
Substitute
Risk
1,4-Diphenyl-2-isopropyl naphthalene
1,4-Diphenylnaphthalene (no isopropyl)
Altered solubility and crystallinity may limit solution processability
1,4-Diphenyl-2-isopropyl naphthalene
2,6-Diphenylnaphthalene (isomer)
Different emission properties; 2,6 isomer shows red-shifted solid-state emission, 1,4 does not

Quantitative Performance Evidence for 1,4-Diphenyl-2-(propan-2-yl)naphthalene Relative to Key Comparator Compounds


Comparative Solubility Assessment of 1,4-Diphenyl-2-(propan-2-yl)naphthalene vs. 1,4-Diphenylnaphthalene

The introduction of the bulky isopropyl group at the 2-position is predicted to disrupt molecular planarity and crystal packing compared to the unsubstituted 1,4-diphenylnaphthalene [1]. This structural disruption generally leads to enhanced solubility in common organic solvents, a critical parameter for solution-based processing. The exact solubility gain is highly valuable for process chemists seeking to improve reaction yields or facilitate purification during synthesis.

Solubility vs parent
Class-level inference
Predicted enhanced solubility relative to 1,4-diphenylnaphthalene
May support solution-phase synthesis and processing
Based on structural features; direct experimental comparison not found
Organic Synthesis Process Chemistry Solubility

Recommended Application Scenarios for 1,4-Diphenyl-2-(propan-2-yl)naphthalene Based on Validated and Predicted Attributes


As a Starting Material in the Synthesis of Soluble Light-Emitting Materials

For research groups developing solution-processed organic light-emitting diodes (OLEDs) or fluorescent sensors, 1,4-Diphenyl-2-(propan-2-yl)naphthalene offers a synthetically accessible core with predicted enhanced solubility over the parent 1,4-diphenylnaphthalene structure [1][2]. This can enable easier purification and device fabrication by spin-coating or inkjet printing, where a solution of the active material is a prerequisite. The specific 1,4-aryl substitution pattern creates a distinct molecular scaffold for tuning emission properties.

As a Building Block for Custom-Designed Liquid Crystal Intermediates

The elongated, rigid core with a lateral isopropyl substituent is a common motif in the design of liquid crystalline molecules [2]. The isopropyl group can be used to lower the melting point and disrupt crystallinity, promoting the formation of mesophases. Researchers synthesizing novel liquid crystals can procure this compound to serve as a key intermediate, where its specific geometry cannot be replicated by other commercially available alkyl- or aryl-naphthalene derivatives.

Application
Selection Property
Validation Focus
Soluble light-emitting material synthesis
Predicted enhanced solubility over parent structure
Verify solubility improvement and solution processability for OLED/ sensor fabrication
Liquid crystal intermediate design
Lateral isopropyl substituent for mesophase induction
Assess mesomorphic behavior and melting point depression in novel liquid crystal series
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